molecular formula C14H18O2 B034792 Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- CAS No. 104766-62-3

Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-

Cat. No.: B034792
CAS No.: 104766-62-3
M. Wt: 218.29 g/mol
InChI Key: UOUCEWJFYFFIKW-UHFFFAOYSA-N
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Description

Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- is a chemical compound characterized by the presence of two cyclopentanol groups connected by a 1,3-butadiyne linker. This compound is notable for its unique structure, which includes multiple bonds and hydroxyl groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- typically involves the coupling of cyclopentanol derivatives with a 1,3-butadiyne moiety. This can be achieved through various organic synthesis techniques, including:

    Sonogashira Coupling: This method involves the reaction of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.

    Glaser Coupling: This oxidative coupling method uses copper(I) salts to couple terminal alkynes, forming the 1,3-butadiyne linkage.

Industrial Production Methods

Industrial production of Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- may involve large-scale Sonogashira or Glaser coupling reactions, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products

Scientific Research Applications

Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- involves its interaction with molecular targets through its hydroxyl and alkyne groups. These functional groups enable the compound to participate in hydrogen bonding, π-π interactions, and coordination with metal ions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalysis in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog with a single hydroxyl group.

    1,3-Butadiyne: The alkyne linker without the cyclopentanol groups.

    Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- derivatives: Compounds with modified functional groups or additional substituents.

Uniqueness

Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- is unique due to its combination of cyclopentanol and 1,3-butadiyne moieties, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

1-[4-(1-hydroxycyclopentyl)buta-1,3-diynyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-13(7-1-2-8-13)11-5-6-12-14(16)9-3-4-10-14/h15-16H,1-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUCEWJFYFFIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#CC#CC2(CCCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064586
Record name Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7179-09-1
Record name Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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